ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as ethyl 4-((3-fluorobenzoyl)amino)thiophene-2-carboxylate or EFBATE. It is a thioamide-based compound that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of EFBATE is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
EFBATE has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In infectious diseases, it has been shown to inhibit the replication of viruses. In neuroscience, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using EFBATE in lab experiments is its potential to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using EFBATE is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of EFBATE. One direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to study its effects on the regulation of gene expression and epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of EFBATE and to identify its potential side effects.
Synthesis Methods
The synthesis of EFBATE involves several steps, including the reaction of 3-fluorobenzoyl chloride with thiourea to form 3-fluorobenzoylthiourea. This intermediate compound is then reacted with ethyl 2-bromo-4-(2-oxo-2-phenylethyl)thiophene-3-carboxylate to form EFBATE. The yield of this reaction is approximately 60%. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
EFBATE has shown potential applications in various scientific research fields, including cancer research, infectious diseases, and neuroscience. In cancer research, EFBATE has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In infectious diseases, EFBATE has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In neuroscience, EFBATE has been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
ethyl 4-[(3-fluorobenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-23-16(22)11-6-8-14(9-7-11)19-17(24)20-15(21)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHAIHPMVFECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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